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Compound of Interest

Compound Name: ALC67

Cat. No.: B605279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape

surrounding the Activin A receptor type I (ACVR1), also known as ALK2. This document delves

into the signaling pathways, key experimental protocols, and the patent landscape for this

critical therapeutic target.

Quantitative Data Summary
The following tables summarize key quantitative data related to ACVR1 patents and inhibitors.

This data is essential for understanding the competitive landscape and identifying opportunities

for innovation.

Table 1: Representative ACVR1 Inhibitors and Patent Information
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Compound/Inh
ibitor

Patent
Number/Applic
ant

Target Indication Key Findings

LDN-193189
WO2021248081

A1[1]
ACVR1 (Alk2)

Neurological

Diseases

Promotes

remyelination

and

prevents/amelior

ates

demyelination.[1]

K02288
WO2021248081

A1[1]
ACVR1 (Alk2)

Neurological

Diseases

Small molecule

inhibitor of

ACVR1.[1]

LDN-214117
WO2021248081

A1[1]
ACVR1 (Alk2)

Neurological

Diseases

Small molecule

inhibitor of

ACVR1.[1]

LDN-213844
WO2021248081

A1[1]
ACVR1 (Alk2)

Neurological

Diseases

Small molecule

inhibitor of

ACVR1.[1]

M4K2009
WO2021248081

A1[1]
ACVR1 (Alk2)

Neurological

Diseases

Small molecule

inhibitor of

ACVR1.[1]

Anti-ACVR1

Antibodies

US20210253716

[2]
ACVR1

Diseases

associated with

ACVR1

Monoclonal

antibodies that

inhibit ACVR1-

mediated BMP

signal

transduction.[2]

ACVR1-Fc

Fusion Protein

WO2017032216

A1[3]
ACVR1 Ligands Not Specified

A fusion protein

for potentially

modulating

ACVR1 activity.

[3]
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Table 2: ACVR1 Mutations and Associated Diseases

Mutation Associated Disease Patent Reference

R206H

Fibrodysplasia Ossificans

Progressiva (FOP), Diffuse

Intrinsic Pontine Glioma

(DIPG)

US11040038B2[4]

R258G Not Specified US11040038B2[4]

G328V Not Specified US11040038B2[4]

Experimental Protocols
Understanding the methodologies used to study ACVR1 is crucial for interpreting existing data

and designing new experiments. Below are detailed protocols for key experiments cited in the

literature.

1. Western Blotting for Phospho-Smad1/5/8

Objective: To detect the activation of the downstream BMP signaling pathway by measuring

the phosphorylation of Smad1/5/8.

Methodology:

Cells are treated with appropriate ligands (e.g., BMP4, Activin A) or inhibitors for a

specified time.[5]

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase

inhibitors.[6]

Protein concentration is determined using a BCA assay.[6]

Equal amounts of protein are separated by SDS-PAGE on a 4%–12% Novex WedgeWell

gel and transferred to a PVDF membrane.[6]
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The membrane is blocked with a blocking buffer (e.g., Superblock) for 3 hours at room

temperature.[6]

The membrane is incubated overnight at 4°C with a primary antibody against phospho-

Smad1/5/8 (e.g., clone 41D10 from Cell Signaling Technology) at a 1:1000 dilution.[6] An

antibody against a housekeeping protein like β-actin is used as a loading control.[6]

The membrane is then incubated with a horseradish peroxidase-conjugated secondary

antibody for 3 hours at room temperature.[6]

The signal is detected using an ECL substrate.[6]

2. Immunoprecipitation for Protein-Protein Interactions

Objective: To investigate the interaction between ACVR1 and other proteins, such as type II

receptors or inhibitory proteins like FKBP1A.[5][6]

Methodology:

Cells (e.g., HEK293 or W20) are transfected with expression vectors for tagged proteins of

interest (e.g., Myc-ACVR1, HA-ACVRIIB).[6]

After overnight incubation, the cells are switched to serum-free media.[6]

Cells are lysed, and the protein of interest is captured from the lysate using an antibody

specific to its tag (e.g., anti-Myc antibody).

The antibody-protein complex is pulled down using protein A/G-agarose beads.

The beads are washed to remove non-specific binding proteins.

The co-immunoprecipitated proteins are then eluted and analyzed by Western blotting

using antibodies against the suspected interacting partners.

3. Micromass Culture for Chondrogenesis Assays

Objective: To assess the effect of ACVR1 signaling on chondrogenesis, a key process in

heterotopic ossification.[5]
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Methodology:

Primary mesenchymal cells are isolated from embryonic chicken limb buds.[5]

A high-density cell suspension (micromass) is plated as a small droplet in the center of a

culture dish.

Cells are allowed to adhere and are then cultured in a chondrogenic medium, which may

contain BMPs or other factors to induce differentiation.

The cultures are monitored for the formation of cartilage nodules, which can be visualized

by staining with Alcian blue.

Gene expression analysis of chondrogenic markers can also be performed.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways and experimental workflows related to ACVR1.
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Caption: Canonical ACVR1 signaling pathway.
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Caption: Immunoprecipitation workflow for ACVR1.

This guide provides a foundational understanding of the ACVR1 intellectual property and

research landscape. For drug development professionals, a thorough analysis of the patent

claims and the evolving scientific understanding of ACVR1's role in disease is paramount for

successful therapeutic innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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